molecular formula C22H23ClN2O4 B6349636 8-Benzyl-4-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-08-4

8-Benzyl-4-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6349636
CAS RN: 1326813-08-4
M. Wt: 414.9 g/mol
InChI Key: IDEXTLXKDKYQPL-UHFFFAOYSA-N
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Description

The compound “4-Acetyl-8-benzyl-4,8-diaza-1-thiaspiro[4.5]decane-3-carboxylic acid hydrochloride” is somewhat similar . It has a molecular weight of 370.9 . Another related compound is “2-benzyl-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-4-carboxylic acid hydrochloride” with an average mass of 410.935 Da .


Molecular Structure Analysis

The InChI code for “4-Acetyl-8-benzyl-4,8-diaza-1-thiaspiro[4.5]decane-3-carboxylic acid hydrochloride” is 1S/C17H22N2O3S.ClH/c1-13(20)19-15(16(21)22)12-23-17(19)7-9-18(10-8-17)11-14-5-3-2-4-6-14;/h2-6,15H,7-12H2,1H3,(H,21,22);1H .


Physical And Chemical Properties Analysis

The compound “4-Acetyl-8-benzyl-4,8-diaza-1-thiaspiro[4.5]decane-3-carboxylic acid hydrochloride” has a boiling point of 251-253°C . It is a solid at ambient temperature .

Safety and Hazards

The compound “4-Acetyl-8-benzyl-4,8-diaza-1-thiaspiro[4.5]decane-3-carboxylic acid hydrochloride” has several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements are P271, P280, P261 .

properties

IUPAC Name

8-benzyl-4-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4/c23-18-8-6-17(7-9-18)20(26)25-19(21(27)28)15-29-22(25)10-12-24(13-11-22)14-16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEXTLXKDKYQPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Benzyl-4-(4-chlorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

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